molecular formula C8H4Cl2N2O B8597747 2,4-Dichloro-6-(2-furyl)pyrimidine

2,4-Dichloro-6-(2-furyl)pyrimidine

Cat. No. B8597747
M. Wt: 215.03 g/mol
InChI Key: DWXTUGIBDYHNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504397B2

Procedure details

To a solution of 2,4,6-trichloropyrimidine (0.5 g, 2.73 mmol), 2-furanboronic acid (0.152 g, 1.36 mmol), potassium carbonate (0.377 g, 1.36 mmol)) in toluene (2.5 ml) was added tetrakis(triphenylphosphine)palladium (0.08 g, 0.068 mmol). The reaction vessel was sealed and heated under the influence of microwave radiation (130° C., 600 seconds, low absorption setting). The crude reaction was concentrated in vauo to give an orange oil which was purified by flash chromatography (SiO2) (19:1—Hexanes:EtOAc) to give the title compound (342 mg, 58%) in suitably clean form to be used without further purification. m/z (LC-MSW, ESP):215.1 [M+H]+, R/T=4.68 mins
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.152 g
Type
reactant
Reaction Step One
Quantity
0.377 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1B(O)O.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([C:11]2[O:10][CH:14]=[CH:13][CH:12]=2)[N:3]=1 |f:2.3.4,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
0.152 g
Type
reactant
Smiles
O1C(=CC=C1)B(O)O
Name
Quantity
0.377 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.08 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
CUSTOM
Type
CUSTOM
Details
The crude reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vauo
CUSTOM
Type
CUSTOM
Details
to give an orange oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2) (19:1—Hexanes:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)Cl)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 342 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 116.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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